molecular formula C18H20ClN3O3 B5411663 4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride

4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride

Cat. No.: B5411663
M. Wt: 361.8 g/mol
InChI Key: KJXALIXGHKDNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains a benzimidazole ring and a benzoic acid group. Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Benzoic acid is a simple aromatic carboxylic acid . The presence of these functional groups could suggest a variety of potential uses in fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, followed by the attachment of the benzoic acid group. Benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The benzoic acid group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule . The benzoic acid group contains a carboxylic acid functional group, which can participate in hydrogen bonding and can be deprotonated to form a carboxylate anion .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing electrophilic substitution . The carboxylic acid group in benzoic acid can undergo reactions such as esterification and amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. In general, benzimidazoles are stable and relatively non-reactive due to their aromaticity . Benzoic acid is a weak acid and is somewhat soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazole derivatives are used as proton pump inhibitors in the treatment of gastric acid disorders, where they inhibit the enzyme H+/K+ ATPase in the stomach .

Properties

IUPAC Name

4-[[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3.ClH/c1-20-15-8-5-13(9-16(15)21(2)18(20)24)11-19-10-12-3-6-14(7-4-12)17(22)23;/h3-9,19H,10-11H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXALIXGHKDNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=C(C=C3)C(=O)O)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.